N-[4-[(4-anilino-6-methylpyrimidin-2-yl)amino]phenyl]-4-iodobenzenesulfonamide
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Overview
Description
N-[4-[(4-anilino-6-methylpyrimidin-2-yl)amino]phenyl]-4-iodobenzenesulfonamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes an anilino group, a methylpyrimidinyl group, and an iodobenzenesulfonamide group. These structural features contribute to its diverse chemical reactivity and potential therapeutic applications.
Mechanism of Action
Target of Action
The primary target of the compound N-[4-[(4-anilino-6-methylpyrimidin-2-yl)amino]phenyl]-4-iodobenzenesulfonamide is certain members of the class III receptor tyrosine kinase family . These kinases are key enzymes that regulate almost all cell processes .
Mode of Action
This compound interacts with its targets by inhibiting the activity of these tyrosine kinases . This inhibition is achieved through the formation of hydrogen bonds between the compound and its target .
Biochemical Pathways
The inhibition of the class III receptor tyrosine kinase family by this compound affects various biochemical pathways. These kinases transfer a phosphate group from ATP (or GTP) to specific residues located in the target proteins, thus promoting specific pathways .
Pharmacokinetics
The compound has a molecular weight of 55741g/mol , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its inhibition of the class III receptor tyrosine kinase family . This inhibition can lead to a decrease in the phosphorylation of specific residues in target proteins, potentially affecting cell growth, survival, propagation, differentiation, and cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[(4-anilino-6-methylpyrimidin-2-yl)amino]phenyl]-4-iodobenzenesulfonamide typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. One common method involves the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction employs palladium catalysts and boron reagents under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, large-scale production may require specialized equipment to handle the reagents and intermediates safely.
Chemical Reactions Analysis
Types of Reactions
N-[4-[(4-anilino-6-methylpyrimidin-2-yl)amino]phenyl]-4-iodobenzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
N-[4-[(4-anilino-6-methylpyrimidin-2-yl)amino]phenyl]-4-iodobenzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: It is used in the development of new materials with specific chemical properties.
Comparison with Similar Compounds
Similar Compounds
- N-{4-[(4-anilino-6-methylpyrimidin-2-yl)amino]phenyl}-3,4-dimethoxybenzene-1-sulfonamide
- N-phenyl-N’-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives
Uniqueness
N-[4-[(4-anilino-6-methylpyrimidin-2-yl)amino]phenyl]-4-iodobenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to selectively inhibit certain kinases makes it a valuable compound for targeted cancer therapy.
Properties
IUPAC Name |
N-[4-[(4-anilino-6-methylpyrimidin-2-yl)amino]phenyl]-4-iodobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20IN5O2S/c1-16-15-22(26-18-5-3-2-4-6-18)28-23(25-16)27-19-9-11-20(12-10-19)29-32(30,31)21-13-7-17(24)8-14-21/h2-15,29H,1H3,(H2,25,26,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYLCMMSZPIUBKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)I)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20IN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
557.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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